molecular formula C13H13F3N4O2 B2478103 5-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396751-41-9

5-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide

Número de catálogo: B2478103
Número CAS: 1396751-41-9
Peso molecular: 314.268
Clave InChI: LHQJIVRHLTVXAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide, identified by its CAS number 1396751-41-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and anti-inflammatory applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C13H13F3N4O2C_{13}H_{13}F_{3}N_{4}O_{2} with a molecular weight of 314.26 g/mol. The structure features an isoxazole ring, which is known for its biological activity, combined with a pyrimidine moiety that enhances its pharmacological profile.

PropertyValue
CAS Number1396751-41-9
Molecular FormulaC13H13F3N4O2
Molecular Weight314.26 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound's mechanism of action is primarily linked to its interaction with specific protein kinases, notably FLT3 (Fms-like Tyrosine Kinase 3). Research indicates that analogues of this compound exhibit selective inhibition against FLT3 and its mutant forms, which are often implicated in acute myeloid leukemia (AML).

Inhibition Studies

In vitro studies have shown that derivatives related to this compound can inhibit FLT3 with varying degrees of potency. For instance, one study reported an IC50 value of 106 nM for a related compound against FLT3, demonstrating significant selectivity over other kinases such as cKit and FMS . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Anticancer Properties

The primary biological activity associated with this compound is its potential as an anticancer agent. The following table summarizes key findings from various studies:

Study ReferenceCompound TestedTarget KinaseIC50 (nM)Selectivity Profile
Analog 7dFLT3106High selectivity over cKit and FMS
Various derivativesFLT3-ITD301Selective against other kinases
Isoxazole derivativeAnti-inflammatory targetsN/AN/A

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory contexts. Some studies have highlighted the ability of isoxazole derivatives to inhibit cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes. For example, related compounds demonstrated significant inhibition of COX-1 and COX-2 with selectivity indices indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Acute Myeloid Leukemia (AML) : A clinical study evaluated the efficacy of FLT3 inhibitors in patients with AML. Compounds similar to this compound were administered, showing promising results in reducing leukemic cell proliferation.
  • Inflammatory Models : In animal models of inflammation, compounds derived from this chemical structure exhibited reduced edema and inflammatory markers compared to control groups treated with standard NSAIDs.

Propiedades

IUPAC Name

5-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-7-5-10(13(14,15)16)19-11(18-7)3-4-17-12(21)9-6-8(2)22-20-9/h5-6H,3-4H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQJIVRHLTVXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=NOC(=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.